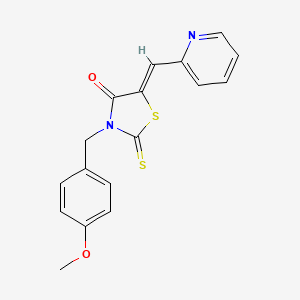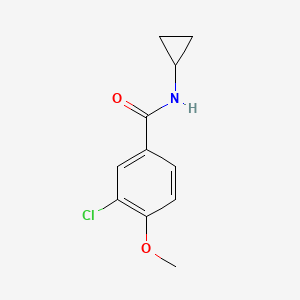
3-(4-methoxybenzyl)-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxybenzyl)-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a compound that has been extensively researched due to its potential therapeutic applications. This compound belongs to the thiazolidinone family and has been found to exhibit various biological activities. The purpose of
Wirkmechanismus
The mechanism of action of 3-(4-methoxybenzyl)-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that this compound exerts its biological activities by interacting with various molecular targets. For example, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to exhibit antioxidant activity, which may be beneficial in the treatment of various diseases that are associated with oxidative stress. Additionally, it has been found to exhibit antidiabetic activity by regulating glucose metabolism and insulin secretion. Furthermore, it has been found to exhibit neuroprotective activity by preventing the death of neurons and reducing inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-methoxybenzyl)-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its versatility. This compound has been found to exhibit various biological activities, which makes it useful for studying different disease models. Additionally, it is relatively easy to synthesize and can be obtained in large quantities.
However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its molecular targets. Additionally, its potential toxicity and side effects need to be carefully monitored.
Zukünftige Richtungen
There are many future directions for research on 3-(4-methoxybenzyl)-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One potential avenue of research is to investigate its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to identify its molecular targets. Furthermore, there is a need to investigate its potential toxicity and side effects in order to determine its safety for use in humans.
Conclusion
In conclusion, this compound is a compound that has been extensively researched due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound for use in the treatment of various diseases.
Synthesemethoden
The synthesis of 3-(4-methoxybenzyl)-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a multi-step process that involves the reaction of various reagents. The initial step involves the reaction of 2-pyridinecarboxaldehyde with thiourea to form 2-pyridinylmethylene thiourea. This intermediate is then reacted with 4-methoxybenzaldehyde to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 3-(4-methoxybenzyl)-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one is vast and varied. This compound has been found to exhibit antimicrobial, antitumor, anti-inflammatory, and anticonvulsant activities. Additionally, it has been found to possess potential therapeutic applications in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
(5Z)-3-[(4-methoxyphenyl)methyl]-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S2/c1-21-14-7-5-12(6-8-14)11-19-16(20)15(23-17(19)22)10-13-4-2-3-9-18-13/h2-10H,11H2,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRJPLYVHBNASC-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CC=N3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-fluorophenyl)vinyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B5438994.png)

![N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-phenylmethanesulfonamide](/img/structure/B5439008.png)

![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5439016.png)
![1-[(dimethylamino)sulfonyl]-N-(2-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5439018.png)

![2-(4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5439027.png)

![N-ethyl-N-[(3-{[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)methyl]ethanamine](/img/structure/B5439038.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,3-dimethyl-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5439049.png)
![methyl 2-(3-bromo-4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5439052.png)
![5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-4-isopropyl-1,2,3-thiadiazole](/img/structure/B5439053.png)
![1-methyl-1'-[morpholin-4-yl(oxo)acetyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5439059.png)